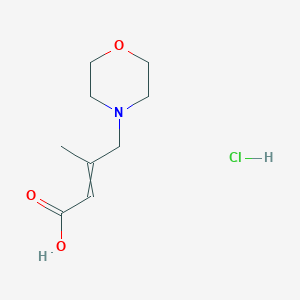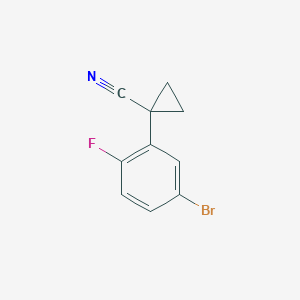![molecular formula C9H13NOS2 B11720759 (R)-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide](/img/structure/B11720759.png)
(R)-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide is a chiral compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a sulfinamide group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide typically involves the condensation of ®-2-methyl-2-propanesulfinamide with thiophene-2-carboxaldehyde. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The imine group can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfonamides.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ®-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound’s sulfinamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can interact with various enzymes and receptors, modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methiopropamine: A compound with a similar thiophene ring structure but different functional groups.
Thiophene-2-carboxaldehyde: Shares the thiophene ring but lacks the sulfinamide group.
2-[(thiophen-2-yl)methylidene]propanedinitrile: Contains a thiophene ring and a similar imine group but different substituents.
Uniqueness
®-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide is unique due to its combination of a chiral sulfinamide group and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H13NOS2 |
|---|---|
Molekulargewicht |
215.3 g/mol |
IUPAC-Name |
(R)-2-methyl-N-(thiophen-2-ylmethylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C9H13NOS2/c1-9(2,3)13(11)10-7-8-5-4-6-12-8/h4-7H,1-3H3/t13-/m1/s1 |
InChI-Schlüssel |
YYSVBNDDIUTFLR-CYBMUJFWSA-N |
Isomerische SMILES |
CC(C)(C)[S@@](=O)N=CC1=CC=CS1 |
Kanonische SMILES |
CC(C)(C)S(=O)N=CC1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(4-Fluorophenyl)pyridin-3-yl]boronic acid](/img/structure/B11720685.png)

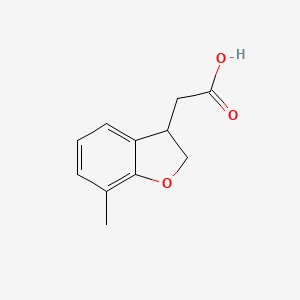
![3-Methyl-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11720726.png)
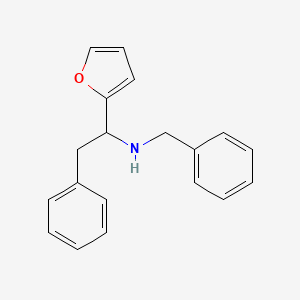
![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B11720736.png)
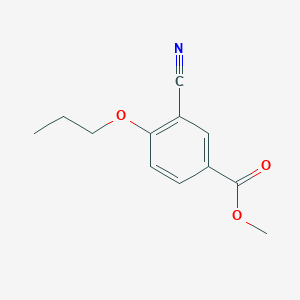
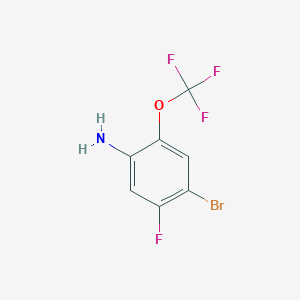
![6-ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11720744.png)
